Bodipy FL VH032
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H62BF2N7O9S |
|---|---|
Molecular Weight |
937.9 g/mol |
IUPAC Name |
(4R)-1-[2-[[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H62BF2N7O9S/c1-30-23-31(2)55-38(30)24-36-12-11-35(56(36)47(55,48)49)13-14-40(58)50-15-16-62-17-18-63-19-20-64-21-22-65-28-41(59)53-43(46(4,5)6)45(61)54-27-37(57)25-39(54)44(60)51-26-33-7-9-34(10-8-33)42-32(3)52-29-66-42/h7-12,23-24,29,37,39,43,57H,13-22,25-28H2,1-6H3,(H,50,58)(H,51,60)(H,53,59)/t37-,39?,43?/m1/s1 |
InChI Key |
RYFBKCMIPSQUPY-MHTZQTKWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Bodipy FL VH032: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Action of Bodipy FL VH032
Introduction
The von Hippel-Lindau (VHL) protein is a critical component of the cellular oxygen sensing machinery and functions as the substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase complex.[1] This complex, known as CRL2^VHL^, targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation in the presence of oxygen.[1] The dysregulation of the VHL-HIF-1α signaling pathway is implicated in various pathologies, including cancer. Consequently, the development of molecular tools to probe and modulate this protein-protein interaction is of significant interest in biomedical research and drug discovery. This compound is a high-affinity, fluorescently labeled small molecule designed specifically for this purpose.
Mechanism of Action of this compound
This compound is a chemical probe consisting of the VHL ligand VH032 conjugated to a Bodipy FL fluorophore.[2] The core of its mechanism of action lies in its ability to act as a high-affinity, competitive binder to the VHL protein, specifically mimicking the binding of the hydroxylated HIF-1α. The VH032 component is a derivative of a hydroxyproline (B1673980) (Hyp) analog, which is crucial for its interaction with VHL.[3]
Under normoxic conditions, HIF-1α is hydroxylated on specific proline residues, enabling its recognition by VHL, leading to its degradation. VH032, and by extension this compound, binds to the same pocket on VHL that recognizes the hydroxylated HIF-1α.[4] This competitive binding displaces HIF-1α from VHL, thereby preventing its degradation and leading to its accumulation and the subsequent activation of hypoxic signaling pathways.
The Bodipy FL fluorophore provides the means to monitor this binding event. Its fluorescence properties are exploited in various assays to study the VHL-HIF-1α interaction and to screen for novel VHL ligands.
Quantitative Data Summary
The binding affinity and inhibitory constants of this compound and related compounds have been characterized using various biophysical assays. The following table summarizes key quantitative data.
| Compound/Probe | Assay Type | Parameter | Value | Reference |
| This compound | TR-FRET | Kd | 3.01 nM | |
| This compound | FP | Kd | 100.8 nM | |
| VH032 | - | Kd | 185 nM | |
| VH298 | TR-FRET (this compound based) | Ki | 18.9 nM | |
| VH298 | FP (this compound based) | Ki | 110.4 nM |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a sensitive method for quantifying the binding of this compound to the VHL complex and for determining the affinity of competing ligands.
Principle: The assay utilizes a terbium-labeled anti-GST antibody (donor fluorophore) that binds to a GST-tagged VCB (VHL-Elongin C-Elongin B) protein complex. This compound (acceptor fluorophore) binds to VHL, bringing the donor and acceptor into close proximity. Excitation of the terbium donor at 340 nm results in energy transfer to the Bodipy FL acceptor, which then emits a signal at 520 nm. Competing VHL ligands will displace this compound, leading to a decrease in the TR-FRET signal.
Materials:
-
GST-VCB protein complex
-
Terbium-labeled anti-GST antibody
-
This compound
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (potential VHL ligands)
-
384-well assay plates
Protocol:
-
Prepare a solution of GST-VCB protein complex and terbium-labeled anti-GST antibody in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the GST-VCB/antibody mix to the wells of the 384-well plate.
-
Add the test compounds to the respective wells.
-
Add this compound to all wells at a final concentration of 10 nM.
-
Incubate the plate for 90 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 520 nm (for Bodipy FL) and a reference wavelength for terbium.
-
Calculate the TR-FRET ratio and plot the results against the concentration of the test compound to determine IC50 or Ki values.
Fluorescence Polarization (FP) Assay
The FP assay is another method to monitor the binding of this compound to the VCB complex in a homogeneous format.
Principle: The FP of a fluorescent molecule is dependent on its rotational diffusion. When the small this compound probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger VCB protein complex, its rotation slows down significantly, leading to an increase in fluorescence polarization. Competing ligands will displace this compound, causing a decrease in the FP signal.
Materials:
-
GST-VCB protein complex
-
This compound
-
Assay Buffer
-
Test compounds
-
Black, low-binding 384-well assay plates
Protocol:
-
Prepare a solution of GST-VCB protein complex in assay buffer to a final concentration of 100 nM.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the GST-VCB protein solution to the wells of the plate.
-
Add the test compounds to the respective wells.
-
Add this compound to all wells at a final concentration of 10 nM.
-
Incubate the plate for 90 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for Bodipy FL (e.g., ~485 nm excitation, ~520 nm emission).
-
Plot the change in millipolarization (mP) units against the concentration of the test compound to determine binding affinities.
Visualizations
Caption: VHL-HIF-1α signaling pathway and the inhibitory effect of this compound.
Caption: Principle of the TR-FRET competition assay using this compound.
Caption: Principle of the Fluorescence Polarization competition assay.
Conclusion
This compound is a powerful and versatile tool for investigating the VHL-HIF-1α protein-protein interaction. Its high affinity and fluorescent properties enable sensitive and robust assays for the discovery and characterization of novel VHL ligands. These ligands have potential therapeutic applications in conditions such as cancer and anemia. Furthermore, the VH032 scaffold is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to recruit the VHL E3 ligase to a target protein for degradation. The detailed understanding of the mechanism of action of this compound and the application of the assays it enables are crucial for advancing research in this therapeutically important area.
References
- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Bodipy FL VH032: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Bodipy FL VH032, a high-affinity fluorescent probe for the von Hippel-Lindau (VHL) E3 ligase. This document details the experimental protocols for its use in key assays, presents its quantitative properties in a structured format, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts and Structure
This compound is a novel small-molecule fluorescent probe designed for the sensitive and selective detection of VHL ligands.[1][2] It is a critical tool in the study of the VHL-HIF-1α signaling pathway and the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] The molecule consists of three key components:
-
VH032: A potent ligand that binds with high affinity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4]
-
Bodipy FL: A bright and photostable fluorophore with a well-defined excitation and emission spectrum.[5]
-
PEG4 Linker: A flexible polyethylene (B3416737) glycol linker that connects the VH032 ligand to the Bodipy FL fluorophore without hindering the binding of the ligand to VHL.[5]
The combination of these elements allows for the development of robust and sensitive assays to screen for and characterize novel VHL ligands.[1][6]
Physicochemical and Spectroscopic Properties
The key quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference |
| Molecular Formula | C46H62BF2N7O9S | [5] |
| Molecular Weight | 937.9 g/mol | [5] |
| Excitation Maximum (λex) | ~504 nm | [5] |
| Emission Maximum (λem) | ~520 nm | [5] |
| Dissociation Constant (Kd) in TR-FRET Assay | 3.01 nM | [1][5][7] |
| Dissociation Constant (Kd) in FP Assay | 100.8 nM | [1][3] |
Biological Context: The VHL/HIF-1α Signaling Pathway
The von Hippel-Lindau protein (pVHL) is a crucial component of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation in the presence of oxygen.[8][9] This pathway is a central regulator of cellular response to changes in oxygen availability.[10]
Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated, allowing it to be recognized by pVHL, leading to its ubiquitination and subsequent degradation.[8] In hypoxic (low oxygen) conditions, this hydroxylation does not occur, stabilizing HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[11][12] Inactivation of VHL is a key event in the development of clear cell renal cell carcinoma (ccRCC).[9][11]
This compound serves as a powerful tool to study this pathway by enabling the high-throughput screening of small molecules that can modulate the VHL-HIF-1α interaction.[1][13]
VHL/HIF-1α Signaling Pathway
Experimental Applications and Protocols
This compound is primarily utilized in two main high-throughput screening assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.[1]
Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay
The TR-FRET assay is a highly sensitive method for quantifying the binding of ligands to VHL.[1] In this assay, a terbium-labeled anti-GST antibody serves as the donor fluorophore, binding to a GST-tagged VCB (VHL-Elongin C-Elongin B) complex. This compound, the acceptor fluorophore, binds to VHL, bringing the donor and acceptor into close proximity and allowing for FRET to occur upon excitation.[1] Competing VHL ligands will displace this compound, leading to a decrease in the FRET signal.[3]
Experimental Protocol:
-
Reagents and Buffers:
-
TR-FRET Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100.[1]
-
GST-VCB protein complex.
-
Terbium-labeled anti-GST antibody.
-
This compound.
-
Test compounds (potential VHL ligands).
-
-
Procedure:
-
The assay is typically performed in a 384-well plate format.
-
Dispense test compounds to the assay plate using an acoustic liquid handler.
-
Add 4 nM this compound, 2 nM GST-VCB, and 2 nM Tb-anti-GST antibody to each well.[1]
-
Incubate the plate for 90 minutes at room temperature.[1]
-
Read the plate using a suitable plate reader with excitation at 340 nm and emission at 520 nm.[1][3]
-
TR-FRET Assay Workflow
Fluorescence Polarization (FP) Assay
The FP assay is another method to assess the binding of ligands to VHL. This technique measures the change in the polarization of fluorescent light emitted by this compound upon binding to the larger VCB protein complex. When this compound is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the VCB complex, its rotation slows, leading to an increase in polarization. Competing ligands will displace this compound, causing a decrease in the FP signal.[1]
Experimental Protocol:
-
Reagents and Buffers:
-
FP Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100.[1]
-
GST-VCB protein complex.
-
This compound.
-
Test compounds.
-
-
Procedure:
-
The assay is performed in a similar plate format to the TR-FRET assay.
-
Dispense test compounds into the assay plate.
-
Add 10 nM this compound and 100 nM GST-VCB to each well.[1][3]
-
Incubate the plate for 90 minutes at room temperature.[1][3]
-
Read the fluorescence polarization using a plate reader equipped with an FP optic module (Excitation: 485 nm, Emission: 520 nm).[1]
-
Fluorescence Polarization Assay Principle
Synthesis Overview
The synthesis of this compound is a multi-step process that involves the conjugation of the VH032 amine derivative with a Bodipy FL-activated ester, typically through an amide bond formation. The VH032 component itself is synthesized through a series of organic reactions to construct the core scaffold that binds to VHL.[1]
Conclusion
This compound is a state-of-the-art chemical probe that has significantly advanced the study of the von Hippel-Lindau E3 ligase. Its high affinity, selectivity, and excellent photophysical properties make it an indispensable tool for high-throughput screening and the characterization of novel VHL ligands. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective implementation in academic and industrial research settings, ultimately accelerating the discovery of new therapeutics targeting the VHL signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 3. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BDY FL VH032 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 8. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 11. mdpi.com [mdpi.com]
- 12. loss-of-von-hippel-lindau-vhl-tumor-suppressor-gene-function-vhl-hif-pathway-and-advances-in-treatments-for-metastatic-renal-cell-carcinoma-rcc - Ask this paper | Bohrium [bohrium.com]
- 13. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
The Role of Bodipy FL VH032 in PROTAC Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, functioning not as inhibitors but as inducers of selective protein degradation.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3] By bringing the POI and E3 ligase into proximity, PROTACs trigger the ubiquitination of the target protein, marking it for destruction by the cell's ubiquitin-proteasome system (UPS).[][5]
The von Hippel-Lindau (VHL) protein is a widely exploited E3 ligase in PROTAC design. A critical step in developing VHL-recruiting PROTACs is the accurate measurement and optimization of their binding affinity to the VHL E3 ligase complex. Bodipy FL VH032 has emerged as a crucial chemical tool for this purpose. It is the first small-molecule, high-affinity fluorescent probe developed for VHL, enabling robust and sensitive biophysical assays for high-throughput screening and characterization of novel VHL ligands and PROTACs.
This guide provides an in-depth overview of this compound, its applications in PROTAC discovery, detailed experimental protocols, and the underlying principles of the assays it enables.
Core Concept: this compound and Fluorescence Polarization
This compound is a fluorescent probe meticulously designed for studying VHL binding interactions. Its structure consists of three key components:
-
VH032: A potent small-molecule ligand that binds specifically to the VHL E3 ligase.
-
Bodipy FL: A bright and photostable fluorophore.
-
PEG Linker: A flexible polyethylene (B3416737) glycol linker that joins the VH032 ligand to the Bodipy FL dye.
The primary application of this compound is in Fluorescence Polarization (FP) competition assays . FP is a powerful technique used to study molecular binding events in solution. The principle is based on the rotational speed of a fluorescent molecule.
-
Low Polarization: When this compound (a small molecule) is free in solution, it tumbles and rotates rapidly. If excited with plane-polarized light, the emitted light is largely depolarized.
-
High Polarization: When this compound binds to the much larger VHL protein complex, its rotation is significantly slowed. When excited with plane-polarized light, the emitted light remains highly polarized.
In a competitive FP assay, a PROTAC or other unlabeled VHL ligand is introduced. By competing for the same binding site on VHL, the test compound displaces the this compound probe, causing it to tumble freely again and leading to a decrease in fluorescence polarization. This dose-dependent decrease allows for the precise determination of the binding affinity (e.g., IC50 or Ki) of the test compound.
Quantitative Data Summary
This compound has been used to determine the binding affinities of various VHL ligands and PROTACs. The tables below summarize key quantitative data from published studies.
Table 1: Properties of this compound Probe
| Parameter | Assay Type | Value | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | TR-FRET | 3.01 nM | |
| Binding Affinity (Kd) | Fluorescence Polarization (FP) | 100.8 nM | |
| Excitation Wavelength | Spectroscopy | ~504 nm |
| Emission Wavelength | Spectroscopy | ~520 nm | |
Table 2: VHL Binding Affinities Determined by this compound Competition Assay (FP)
| Compound | Type | IC50 | Ki | Reference |
|---|---|---|---|---|
| VH032 (1) | VHL Ligand | 352.2 nM | 142.1 nM | |
| VH298 (2) | VHL Ligand | 288.2 nM | 110.4 nM | |
| MZ1 (3) | PROTAC | 226.2 nM | 79.7 nM | |
| VH032 phenol (B47542) (9) | VHL Ligand | 212.5 nM | 77.9 nM | |
| VH032-PEG4-amine (10) | VHL Ligand | 430.8 nM | 181.0 nM |
| BOC-VH032 (8) | VHL Ligand | 16.3 µM | 8.0 µM | |
Experimental Protocols
VHL-Ligand Competitive Fluorescence Polarization (FP) Assay
This protocol outlines a typical methodology for determining the binding affinity of a test compound (e.g., a PROTAC) to the VHL complex using this compound as a fluorescent tracer.
1. Materials and Reagents:
-
Assay Buffer: 25 mM HEPES (pH 7.4), 0.01% Tween-20.
-
VHL Protein Complex: GST-tagged VCB (VHL-ElonginC-ElonginB) complex.
-
Fluorescent Probe: this compound stock solution in DMSO.
-
Test Compounds: Serial dilutions of PROTACs or other VHL ligands in DMSO.
-
Assay Plate: Low-volume, black, 384-well microplate.
-
Plate Reader: Equipped with an FP optic module (e.g., PHERAstar FS).
2. Experimental Workflow:
3. Detailed Procedure:
-
Compound Preparation: Create a serial dilution series of the test compounds in 100% DMSO.
-
Master Mix Preparation: Prepare a master mix containing the VHL protein complex (final concentration e.g., 100 nM) and this compound (final concentration e.g., 10 nM) in assay buffer.
-
Plate Seeding: Add the diluted test compounds and controls (DMSO for high signal, a known potent VHL ligand like VH298 for low signal) to the wells of the 384-well plate.
-
Reaction Initiation: Add the master mix to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 90 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization using a suitable plate reader with excitation set to ~485 nm and emission to ~520 nm.
-
Data Analysis: The raw FP data is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Role in the PROTAC Signaling Pathway
Understanding the mechanism of action of PROTACs is key to appreciating the role of tools like this compound. A PROTAC hijacks the UPS to degrade a target protein. The affinity of the PROTAC for the E3 ligase is a critical parameter for the efficiency of this process. This compound assays provide essential data to select and optimize the VHL-binding moiety of the PROTAC, ensuring effective recruitment of the VHL E3 ligase.
References
- 1. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 2. researchgate.net [researchgate.net]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Characterizing VHL Inhibitors with Bodipy FL VH032
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BDY FL VH032 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two sides to every story: the HIF-dependent and HIF-independent functions of pVHL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bodipy FL VH032 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Bodipy FL VH032, a high-affinity fluorescent probe for the von Hippel-Lindau (VHL) E3 ligase, in the field of targeted protein degradation. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate the design and execution of relevant assays.
Introduction
Targeted protein degradation utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the ubiquitin-proteasome system for the selective degradation of target proteins.[1][2] PROTACs consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited E3 ligase in PROTAC design.[2][3][4]
This compound is a fluorescent probe developed for the sensitive and selective characterization of VHL ligands, which are critical components of VHL-recruiting PROTACs.[3][5][6] It is synthesized by linking the VHL ligand VH032 to a Bodipy FL fluorophore.[5][6][7][8] This probe enables the development of high-throughput screening assays to identify and characterize novel VHL ligands for PROTAC development.[3][5][6][9]
Quantitative Data Summary
The binding affinity of this compound to the VHL-elongin-C-elongin-B (VCB) protein complex has been determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.
| Parameter | Assay Type | Value | Protein Complex | Reference |
| Dissociation Constant (Kd) | TR-FRET | 3.01 nM | GST-VCB | [5] |
| Dissociation Constant (Kd) | FP | 100.8 nM | GST-VCB | [5] |
The excitation and emission maxima for this compound are approximately 504 nm and 520 nm, respectively.[7][8]
Signaling Pathway and Mechanism of Action
The VHL E3 ligase is a key component of the cellular machinery that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normal oxygen conditions (normoxia).[4][10] PROTACs leverage this natural process. A VHL-based PROTAC simultaneously binds to the VHL E3 ligase complex and a protein of interest, inducing the formation of a ternary complex. This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Experimental Protocols
This compound is primarily used in two main types of assays to screen for and characterize VHL ligands: TR-FRET and FP assays.
This assay measures the binding of ligands to the VHL complex by detecting the displacement of this compound.
Principle: A terbium-labeled anti-GST antibody serves as the donor fluorophore, binding to a GST-tagged VCB protein complex. This compound, the acceptor fluorophore, binds to VHL. When in close proximity, excitation of the terbium donor leads to energy transfer and emission from the Bodipy FL acceptor. Competing VHL ligands will displace this compound, leading to a decrease in the TR-FRET signal.[5]
Materials:
-
GST-VCB protein complex
-
Terbium-labeled anti-GST antibody
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (potential VHL ligands)
-
384-well assay plates
Protocol:
-
Prepare a solution containing 2 nM GST-VCB and 2 nM terbium-labeled anti-GST antibody in assay buffer.
-
Dispense the protein-antibody mixture into the wells of a 384-well plate.
-
Add test compounds at various concentrations to the wells.
-
Add this compound to a final concentration of approximately 3 nM.
-
Incubate the plate at room temperature for 90-120 minutes, protected from light.[5][8]
-
Read the plate using a suitable plate reader with excitation at 340 nm and emission at 520 nm (for Bodipy FL) and 490 nm (for terbium).
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).
-
Plot the TR-FRET ratio against the concentration of the test compound to determine the IC50 value.
This assay also measures the binding of ligands to VHL by monitoring changes in the rotation of this compound upon binding.
Principle: Small, fluorescent molecules like this compound tumble rapidly in solution, resulting in low fluorescence polarization. When bound to a larger molecule like the VCB protein complex, its tumbling slows down, leading to an increase in fluorescence polarization. A competing VHL ligand will displace this compound, causing it to tumble freely again and decreasing the polarization signal.[5]
Materials:
-
GST-VCB protein complex
-
This compound
-
Assay buffer
-
Test compounds
-
384-well assay plates (black, low-binding)
Protocol:
-
Prepare a solution of 100 nM GST-VCB in assay buffer.[6]
-
Dispense the GST-VCB solution into the wells of the plate.
-
Add test compounds at various concentrations.
-
Add this compound to a final concentration of 10 nM.[6]
-
Incubate the plate at room temperature for 90 minutes, protected from light.[6]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for Bodipy FL (e.g., 485 nm excitation, 535 nm emission).
-
Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 value.
Applications in Drug Development
-
High-Throughput Screening (HTS): Both the TR-FRET and FP assays are amenable to HTS to identify novel small molecule ligands for VHL from large compound libraries.[3][5][9] The TR-FRET assay is particularly advantageous due to its sensitivity and resistance to assay interference.[5][9]
-
Structure-Activity Relationship (SAR) Studies: These assays are crucial for characterizing the binding affinity of newly synthesized VHL ligands, guiding the medicinal chemistry efforts to optimize ligand potency and selectivity.
-
PROTAC Development: By providing a robust method to quantify the VHL-binding affinity of the E3 ligase handle, these assays are instrumental in the design and optimization of effective PROTAC degraders.[3][6]
Conclusion
This compound is a powerful and versatile tool for researchers in the field of targeted protein degradation. Its high affinity and excellent photophysical properties have enabled the development of sensitive and robust biochemical assays for the discovery and characterization of VHL ligands. These assays are a critical step in the pipeline for developing novel PROTAC-based therapeutics.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bodipy FL VH032 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bodipy FL VH032 is a high-affinity, fluorescently labeled probe designed for studying the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in targeted protein degradation.[1][2][3][4][5] This probe is an indispensable tool for the discovery and characterization of VHL ligands, which are key components of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] this compound, composed of the VHL ligand VH032 linked to a Bodipy FL fluorophore via a polyethylene (B3416737) glycol (PEG) linker, enables sensitive and quantitative in vitro binding assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[1][2][4] These assays are crucial for high-throughput screening and determination of ligand binding affinities.[1][3] This document provides detailed protocols for the use of this compound in TR-FRET and FP assays.
Mechanism of Action and Signaling Pathway
This compound functions as a fluorescent tracer that binds to the VHL protein. In a cellular context, VHL is part of an E3 ligase complex that recognizes and targets proteins for degradation. In a PROTAC-mediated scenario, the VHL ligand portion of the PROTAC molecule binds to VHL, while the other end of the PROTAC binds to the target protein of interest. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. This compound is utilized in in vitro assays to characterize the binding of novel, unlabeled VHL ligands or PROTACs. These unlabeled compounds compete with this compound for binding to VHL, resulting in a measurable change in the fluorescence signal.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a competitive binding assay that measures the displacement of this compound from a GST-tagged VCB (VHL-Elongin C-Elongin B) complex by a test compound.[1] A Terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and this compound acts as the acceptor.[1] When this compound is bound to the GST-VCB complex, excitation of the Tb donor results in energy transfer to the Bodipy FL acceptor, producing a FRET signal.[1] Unlabeled VHL ligands compete for binding, disrupting the FRET pair and causing a decrease in the signal.[1]
Materials:
-
This compound
-
GST-tagged VCB complex (GST-VHL, Elongin C, Elongin B)
-
Terbium-labeled anti-GST antibody
-
TR-FRET Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100[1]
-
Test compounds (VHL ligands or PROTACs)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of this compound (8 nM) in TR-FRET Assay Buffer.
-
Prepare a 2X solution of GST-VCB complex (4 nM) and Tb-anti-GST antibody (4 nM) in TR-FRET Assay Buffer.
-
Prepare serial dilutions of test compounds in DMSO, and then dilute into TR-FRET Assay Buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Assay Procedure:
-
Add 5 µL of the 2X this compound solution to each well of a 384-well plate.
-
Add 5 µL of the test compound dilutions or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells.
-
Initiate the reaction by adding 10 µL of the 2X GST-VCB/Tb-anti-GST antibody mix to each well.
-
The final concentrations in the 20 µL reaction volume will be: 4 nM this compound, 2 nM GST-VCB, and 2 nM Tb-anti-GST antibody.[1]
-
Incubate the plate at room temperature for 90 minutes, protected from light.[1]
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with settings appropriate for Terbium and Bodipy FL.
-
Excitation of Terbium is typically around 340 nm.
-
Measure emission at two wavelengths: 490 nm (Terbium emission) and 520 nm (Bodipy FL emission).[1]
-
The TR-FRET signal is expressed as the ratio of the acceptor emission to the donor emission (520 nm / 490 nm) multiplied by 10,000.[1]
-
-
Data Analysis:
-
Normalize the data to a positive control (a known potent VHL ligand) and a negative control (DMSO vehicle).
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.[1]
-
Fluorescence Polarization (FP) Assay
The FP assay measures the change in the polarization of fluorescent light emitted by this compound upon binding to the VCB complex. Small, unbound this compound rotates rapidly in solution, resulting in low fluorescence polarization. When bound to the larger VCB complex, its rotation is slowed, leading to an increase in polarization. Test compounds that compete with this compound for binding to VCB will cause a decrease in the measured fluorescence polarization.
Materials:
-
This compound
-
GST-tagged VCB complex
-
FP Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100
-
Test compounds (VHL ligands or PROTACs)
-
384-well black, low-volume microplates
-
FP-compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of this compound (20 nM) in FP Assay Buffer.
-
Prepare a 2X solution of GST-VCB complex (200 nM) in FP Assay Buffer.
-
Prepare serial dilutions of test compounds in DMSO, and then dilute into FP Assay Buffer. The final DMSO concentration should be kept constant.
-
-
Assay Procedure:
-
Add 5 µL of the 2X this compound solution to each well of a 384-well plate.
-
Add 5 µL of the test compound dilutions or vehicle control to the appropriate wells.
-
Initiate the reaction by adding 10 µL of the 2X GST-VCB solution to each well.
-
The final concentrations in the 20 µL reaction volume will be: 10 nM this compound and 100 nM GST-VCB.[6]
-
Incubate the plate at room temperature for 90 minutes, protected from light.[6]
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader.
-
Excitation and emission wavelengths should be optimized for Bodipy FL (typically Ex: ~485 nm, Em: ~520 nm).
-
The instrument's G-factor should be calibrated according to the manufacturer's instructions.
-
-
Data Analysis:
-
The change in millipolarization (mP) units is plotted against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using an appropriate equation for competitive binding in FP.
-
Data Presentation
The following tables summarize the binding affinities of various VHL ligands determined using this compound-based assays, as reported in the literature.
Table 1: Binding Affinities of VHL Ligands Determined by TR-FRET Assay [1]
| Compound | IC50 (nM) | Ki (nM) |
| VH032 | 77.8 | 33.4 |
| VH298 | 44.0 | 18.9 |
| MZ1 | 14.7 | 6.3 |
| VH032-PEG4-amine | 5.9 | 6.8 |
| VH032 phenol | 34.0 | 14.6 |
| Me-VH032 amine | 7,900 | 3,400 |
| BOC-VH032 | 4,900 | 2,100 |
| VH032 amine | 13,300 | 5,700 |
Table 2: Binding Affinities of VHL Ligands Determined by FP Assay [7]
| Compound | IC50 (nM) | Ki (nM) |
| VH032 | 352.2 | 142.1 |
| VH298 | 288.2 | 110.4 |
| MZ1 | 226.2 | 79.7 |
| VH032-PEG4-amine | 430.8 | 181.0 |
| VH032 phenol | 212.5 | 77.9 |
| BOC-VH032 | 16,300 | 8,000 |
| VH032 amine | >30,000 | N/A |
Conclusion
This compound is a robust and sensitive fluorescent probe for the quantitative analysis of VHL-ligand interactions. The detailed TR-FRET and FP assay protocols provided herein offer researchers reliable methods for high-throughput screening and detailed characterization of novel VHL ligands and PROTACs, thereby accelerating the development of new therapeutics based on targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bodipy FL VH032 in TR-FRET Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bodipy FL VH032 is a high-affinity fluorescent probe designed for studying the von Hippel-Lindau (VHL) E3 ligase, a critical component in cellular protein degradation pathways.[1][2][3] Its application in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays provides a sensitive and robust method for high-throughput screening and characterization of VHL ligands.[1][4][5] This document outlines the optimal incubation time for achieving a stable TR-FRET signal with this compound and provides detailed protocols for its use.
Principle of the TR-FRET Assay
The TR-FRET assay for VHL ligand binding utilizes a terbium (Tb)-labeled anti-GST antibody as the donor fluorophore and this compound as the acceptor.[1] The VHL protein is part of a GST-tagged VCB (VHL-Elongin C-Elongin B) complex. When the Tb-anti-GST antibody binds to the GST-VCB complex, and this compound binds to VHL, the donor and acceptor fluorophores are brought into close proximity. Excitation of the terbium donor results in energy transfer to the Bodipy FL acceptor, which then emits a signal at 520 nm.[1][6] The presence of a competing VHL ligand displaces this compound, leading to a decrease in the TR-FRET signal.[1][6]
Optimal Incubation Time for Stable TR-FRET Signal
A key parameter for a reliable TR-FRET assay is the stability of the signal over time. Studies have shown that the TR-FRET signal generated using this compound becomes stable after a 90-minute incubation period and remains stable for up to 300 minutes.[1][2][6][7]
Signal Stability Data
The following table summarizes the signal stability of the this compound-mediated VHL TR-FRET binding assay over time. The data represents the fold change in the TR-FRET signal of the negative control (DMSO) compared to a positive control (VH298, a potent VHL inhibitor).
| Incubation Time (minutes) | Fold Change in TR-FRET Signal | Signal Stability |
| 30 | 12.05 | Increasing |
| 60 | 12.94 | Increasing |
| 90 | 13.93 ± 0.09 | Stable |
| 120 | 13.93 ± 0.09 | Stable |
| 150 | 13.93 ± 0.09 | Stable |
| 180 | 13.93 ± 0.09 | Stable |
| 210 | 13.93 ± 0.09 | Stable |
| 240 | 13.93 ± 0.09 | Stable |
| 270 | 13.93 ± 0.09 | Stable |
| 300 | 13.93 ± 0.09 | Stable |
Data adapted from Lin et al., ACS Omega, 2020.[1]
Based on these findings, a 90-minute incubation time is recommended as the earliest time point to ensure a stable and reproducible TR-FRET signal for screening and compound characterization.[1][6]
Experimental Protocols
Materials and Reagents
-
This compound (e.g., Tocris Bioscience, MedChemExpress)[3][7]
-
GST-tagged VCB protein complex (GST-VHL-Elongin C-Elongin B)
-
Terbium-labeled anti-GST antibody (donor)
-
VHL TR-FRET binding assay buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100[1][6]
-
Test compounds (e.g., VHL inhibitors) dissolved in DMSO
-
384-well low-volume microplates
General TR-FRET Assay Protocol
This protocol is based on the established conditions for the this compound-mediated VHL TR-FRET binding assay.[1][6]
-
Prepare Reagents:
-
Prepare a working solution of this compound at a final concentration of 4 nM in the assay buffer.
-
Prepare a working solution of GST-VCB protein complex at a final concentration of 2 nM in the assay buffer.
-
Prepare a working solution of Tb-anti-GST antibody at a final concentration of 2 nM in the assay buffer.
-
Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should be kept consistent, ideally ≤1%.[1]
-
-
Assay Procedure:
-
Use an acoustic liquid handler to dispense the test compounds into the 384-well plate.
-
Add the GST-VCB protein complex and the Tb-anti-GST antibody to the wells.
-
Add the this compound probe to initiate the binding reaction.
-
The final assay volume in each well is typically 15 µL.[8]
-
-
Incubation:
-
Data Acquisition:
-
Read the plate using a microplate reader capable of TR-FRET measurements.
-
Measure the emission at two wavelengths: 490 nm (terbium donor) and 520 nm (Bodipy FL acceptor), with excitation at approximately 340 nm.[1][6]
-
The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission (520 nm / 490 nm) multiplied by 10,000 to generate Relative TR-FRET Units (RTU).[1][6]
-
Visualizations
Signaling Pathway
The following diagram illustrates the VHL-mediated ubiquitination pathway, which is the biological context for the this compound TR-FRET assay. The VHL complex is an E3 ubiquitin ligase that targets proteins like Hypoxia-Inducible Factor 1α (HIF-1α) for degradation.
Caption: VHL E3 Ligase ubiquitination pathway.
Experimental Workflow
This diagram outlines the key steps of the this compound TR-FRET assay workflow.
Caption: this compound TR-FRET experimental workflow.
TR-FRET Principle
This diagram illustrates the principle of the TR-FRET assay in the presence and absence of a competing VHL ligand.
Caption: Principle of the competitive TR-FRET assay.
References
- 1. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BDY FL VH032 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 8. celtarys.com [celtarys.com]
Troubleshooting & Optimization
Troubleshooting low signal in Bodipy FL VH032 TR-FRET assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Bodipy FL VH032 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The information is tailored for scientists and professionals in drug development engaged in high-throughput screening and characterization of von Hippel-Lindau (VHL) E3 ligase ligands.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the underlying principle of the this compound TR-FRET assay?
The this compound TR-FRET assay is a competitive binding assay designed to identify and characterize ligands that bind to the von Hippel-Lindau (VHL) E3 ligase. The assay principle relies on the proximity-dependent energy transfer from a long-lifetime terbium (Tb) donor fluorophore to a Bodipy FL acceptor fluorophore.
In this system, a GST-tagged VCB (VHL-Elongin B-Elongin C) protein complex is recognized by a Tb-labeled anti-GST antibody (the donor). This compound, a high-affinity fluorescent probe for VHL, serves as the acceptor. When this compound binds to the VCB complex, the Tb donor and Bodipy FL acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting TR-FRET signal is proportional to the amount of this compound bound to the VCB complex.[1] When a competing VHL ligand is introduced, it displaces this compound from the VCB complex, leading to a decrease in the TR-FRET signal.[1][2]
Figure 1: Principle of the this compound TR-FRET Assay.
Q2: I am observing a very low TR-FRET signal or no signal at all. What are the potential causes and how can I troubleshoot this?
A low or absent TR-FRET signal is a common issue that can stem from several factors, ranging from incorrect instrument settings to problems with assay components. A systematic approach to troubleshooting is recommended.
Figure 2: Troubleshooting workflow for low TR-FRET signal.
Troubleshooting Steps:
-
Instrument Settings: The most common reason for TR-FRET assay failure is incorrect emission filter selection.[3][4] Ensure that the filters for both the donor (e.g., 615/620 nm for Tb) and acceptor (e.g., 520 nm for Bodipy FL) are correctly in place. Also, verify the delay time and measurement window settings are appropriate for a time-resolved measurement.
-
Reagent Concentrations: The concentrations of the donor (Tb-anti-GST) and acceptor (this compound), as well as the GST-VCB protein complex, are critical. Sub-optimal concentrations can lead to a poor signal-to-background ratio. It is advisable to perform a cross-titration of the donor and acceptor to determine the optimal concentrations for your specific experimental setup.
-
Reagent Integrity: Ensure that all reagents, especially the proteins and the fluorescent probe, have been stored correctly and have not undergone degradation. Repeated freeze-thaw cycles of proteins should be avoided.
-
Assay Buffer Composition: The assay buffer can significantly impact the TR-FRET signal. A commonly used buffer for this assay is 50 mM Tris (pH 7.5), 0.01% Triton X-100. The presence of detergents like Triton X-100 can be crucial for preventing non-specific binding and aggregation.
-
Fluorescence Quenching: Bodipy dyes can be susceptible to fluorescence quenching. This can be caused by high concentrations of the dye leading to self-quenching or by interactions with other molecules in the assay, such as specific amino acids (e.g., guanine) in proximity. If quenching is suspected, diluting the this compound probe may help.
Q3: What are the recommended starting concentrations for the key assay components?
While optimal concentrations should be determined empirically, the following table provides a starting point based on published data for the this compound TR-FRET assay.
| Reagent | Recommended Starting Concentration |
| This compound | 4 nM |
| GST-VCB | 2 nM |
| Tb-anti-GST | 2 nM |
Q4: How does DMSO concentration affect the assay performance?
High concentrations of DMSO can negatively impact the TR-FRET signal. It is recommended to keep the final DMSO concentration in the assay as low as possible, ideally at or below 1%. Increasing DMSO concentrations can lead to a decrease in the TR-FRET signal.
| DMSO Concentration | Effect on TR-FRET Signal (Negative Control) |
| 0.2% | 100% (Reference) |
| 0.5% | ~98.8% |
| 1.0% | ~93.6% |
| 2.0% | ~83.3% |
| 5.0% | ~60.5% |
| 10.0% | ~30.6% |
Data adapted from studies on the this compound TR-FRET assay.
Q5: What is the recommended incubation time for the assay?
A stable TR-FRET signal is typically achieved after a 90-minute incubation period at room temperature. Signal stability should be assessed in the presence of both positive (a known VHL inhibitor) and negative (DMSO) controls to ensure the chosen incubation time is appropriate.
Experimental Protocols
General TR-FRET Assay Protocol for VHL Ligand Binding
This protocol is adapted from established methods for the this compound TR-FRET assay.
Materials:
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100.
-
This compound: Stock solution in DMSO.
-
GST-VCB Complex: Stock solution in an appropriate buffer.
-
Tb-anti-GST Antibody: Stock solution as per manufacturer's instructions.
-
Test Compounds: Serial dilutions in DMSO.
-
Assay Plates: Low-volume, 384-well black or white opaque plates.
Procedure:
-
Prepare Reagent Solutions:
-
Dilute this compound, GST-VCB, and Tb-anti-GST to their final working concentrations in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Assembly:
-
Add the test compound or DMSO (for controls) to the assay wells.
-
Add a mixture of GST-VCB and Tb-anti-GST antibody to the wells.
-
Initiate the binding reaction by adding this compound to all wells.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 90 minutes.
-
-
Measurement:
-
Read the plate using a TR-FRET compatible plate reader.
-
Excitation: ~340 nm.
-
Emission: Donor at ~620 nm and Acceptor at ~520 nm.
-
Use a time delay (e.g., 50-100 µs) to minimize background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission signal (520 nm) by the donor emission signal (620 nm).
-
Plot the TR-FRET ratio against the concentration of the test compound to determine binding affinity (e.g., IC₅₀ or Kᵢ).
-
References
How to reduce background fluorescence with Bodipy FL VH032
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments using Bodipy FL VH032 and minimize background fluorescence.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can obscure specific signals and reduce the sensitivity of your assay. Below are common causes and solutions to mitigate this issue.
Question: I am observing high background fluorescence in my experiment. What are the potential causes and how can I reduce it?
Answer: High background can originate from several sources, including probe aggregation, non-specific binding, and issues with your experimental setup. Here’s a systematic approach to troubleshooting:
1. Probe Concentration and Preparation:
-
Issue: Using too high a concentration of this compound can lead to increased non-specific binding and background. Bodipy dyes, being hydrophobic, can also aggregate at high concentrations in aqueous solutions, leading to fluorescent precipitates.
-
Solution:
-
Optimize Concentration: Perform a concentration titration to determine the lowest effective probe concentration that still provides a robust specific signal. For in vitro assays like TR-FRET, concentrations around 4 nM have been shown to be effective.[1][2]
-
Proper Dissolution: Ensure the probe is fully dissolved in a suitable organic solvent like DMSO before preparing your working solution in aqueous buffer.[3]
-
Vortexing: When diluting the DMSO stock into your aqueous buffer, vortex the solution vigorously to minimize aggregation.[3]
-
2. Washing Steps:
-
Issue: Inadequate washing can leave unbound or non-specifically bound probe in the sample.
-
Solution:
-
Increase Wash Steps: Increase the number and duration of your wash steps after probe incubation.
-
Include Surfactants: Add a low concentration of a non-ionic surfactant, such as 0.01% Tween-20, to your wash buffer to help disrupt hydrophobic interactions and remove non-specifically bound probe.[1]
-
3. Blocking:
-
Issue: Non-specific binding of the probe to surfaces (e.g., plate wells, cellular components) can be a significant source of background.
-
Solution:
-
Use a Blocking Agent: Incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) before adding the this compound probe. A common concentration is 1% BSA. This is particularly relevant for cell-based assays and some surface-based assays.
-
4. Buffer Composition:
-
Issue: The pH and ionic strength of your buffer can influence non-specific electrostatic interactions.
-
Solution:
-
Adjust pH: Modify the pH of your experimental buffer. This can alter the surface charges on both your target and the probe, potentially reducing non-specific binding.
-
Increase Salt Concentration: Increasing the salt concentration (e.g., adding NaCl) in your buffer can shield electrostatic charges and reduce charge-based non-specific binding.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
A1: The optimal excitation maximum is approximately 504 nm, and the emission maximum is around 520 nm.
Q2: What is the binding affinity of this compound for the VHL protein?
A2: this compound is a high-affinity probe with a dissociation constant (Kd) of approximately 3.01 nM for the VCB (VHL-Elongin C-Elongin B) protein complex in a TR-FRET assay.
Q3: Can I use this compound in live-cell imaging?
A3: While this compound has been primarily characterized for in vitro assays like TR-FRET and FP, Bodipy dyes in general are used for live-cell imaging. However, due to the hydrophobic nature of Bodipy dyes, you may need to optimize staining protocols to minimize non-specific accumulation in lipid-rich organelles. Consider using the lowest possible concentration and optimizing incubation times.
Q4: How should I store this compound?
A4: The probe should be stored at -20°C and protected from light. If dissolved in a solvent like DMSO, it is recommended to store it at -80°C for long-term stability.
Q5: My signal-to-background ratio is low. What can I do?
A5: A low signal-to-background ratio can be due to either a weak specific signal or high background.
-
To improve the specific signal: Ensure your target protein is active and at an appropriate concentration. Optimize incubation times to allow for sufficient binding. The signal for the this compound VHL TR-FRET assay is stable over a 90-300 minute incubation period.
-
To reduce background: Refer to the detailed troubleshooting guide above, focusing on probe concentration, washing, and blocking steps.
Data Presentation
Table 1: Optical and Binding Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λabs) | ~504 nm | |
| Emission Maximum (λem) | ~520 nm | |
| Dissociation Constant (Kd) | 3.01 nM |
Table 2: Recommended Starting Concentrations for Assay Optimization
| Assay Type | Recommended Starting Concentration | Key Considerations | Reference |
| TR-FRET | 4 nM | Using probe concentrations close to the Kd leads to less deviation in Ki calculation. | |
| Fluorescence Polarization (FP) | 10 nM | Optimization is crucial; concentrations from 1-70 nM have been tested. |
Experimental Protocols
Key Experimental Protocol: TR-FRET Assay for VHL Ligand Characterization
This protocol is a summary of the methodology described in the literature for using this compound to identify and characterize VHL ligands.
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES (pH 7.4), 0.01% Tween-20.
-
This compound Stock: Prepare a stock solution in DMSO.
-
Target Proteins: GST-VCB complex and Tb-labeled anti-GST antibody.
-
Test Compounds: Dissolve in DMSO.
-
-
Assay Procedure:
-
In a suitable assay plate, add 2 nM GST-VCB and 2 nM Tb-anti-GST antibody.
-
Add the test compound at various concentrations.
-
Add 4 nM this compound to initiate the binding reaction.
-
Incubate the plate for 90-300 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader.
-
Excite the donor (Terbium) at ~340 nm.
-
Measure emission at 490 nm (donor) and 520 nm (acceptor, Bodipy FL).
-
Calculate the TR-FRET ratio (520 nm / 490 nm) to determine the extent of probe displacement by the test compound.
-
Visualizations
Caption: Troubleshooting workflow for reducing background fluorescence.
Caption: Principle of the this compound TR-FRET assay.
References
Technical Support Center: Optimizing Bodipy FL VH032 for Sensitive FP Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Bodipy FL VH032 in Fluorescence Polarization (FP) assays for the von Hippel-Lindau (VHL) protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in FP assays?
This compound is a high-affinity fluorescent probe designed for the VHL E3 ligase.[1][2][3] It consists of the VHL ligand VH032 linked to a Bodipy FL fluorophore.[1] This probe is utilized in FP assays to identify and characterize VHL ligands, which is crucial for the development of PROTACs (Proteolysis Targeting Chimeras) and for studying the hypoxia signaling pathway.[4] Its high affinity allows for the development of sensitive assays to screen for novel VHL ligands.
Q2: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation maximum for this compound is approximately 504 nm, and the emission maximum is around 520 nm.
Q3: What is a good starting concentration for this compound in an FP assay?
A concentration of 10 nM for this compound has been established as optimal for sensitive and robust VHL FP assays. It is critical to optimize the probe concentration, as excessive amounts can decrease sensitivity, while insufficient levels may reduce the robustness of the assay.
Q4: What is the reported binding affinity (Kd) of this compound to the VCB protein complex in an FP assay?
In an FP assay, the this compound probe has a reported dissociation constant (Kd) of 100.8 nM for the VCB (VHL-Elongin C-Elongin B) protein complex. In contrast, its affinity was determined to be 3.01 nM in a TR-FRET assay.
Troubleshooting Guide
Problem 1: Low FP signal or small assay window (mP change).
-
Possible Cause 1: Suboptimal Probe Concentration.
-
Solution: The concentration of this compound is critical. An optimal concentration of 10 nM has been reported. If the signal is low, ensure the probe concentration is not too low. Conversely, a very high probe concentration can lead to a high background signal and a small assay window. It is recommended to perform a concentration optimization experiment, testing a range from 1 nM to 70 nM.
-
-
Possible Cause 2: Low Concentration or Inactive Protein.
-
Solution: Verify the concentration and activity of your VHL protein complex (e.g., GST-VCB). A concentration of 100 nM GST-VCB has been used successfully with 10 nM this compound. Titrate the protein concentration (e.g., from 0.03 nM to 1000 nM) against a fixed concentration of the probe to ensure you are working in a range that gives a robust signal change upon binding.
-
-
Possible Cause 3: Incorrect Buffer Composition.
-
Solution: Ensure the assay buffer is appropriate. A commonly used buffer for VHL FP assays consists of 25 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM TCEP, and 0.01% Triton X-100. Components like detergents can be critical for reducing non-specific binding.
-
Problem 2: High variability or inconsistent results.
-
Possible Cause 1: Insufficient Incubation Time.
-
Solution: The binding between this compound and the VHL complex needs to reach equilibrium. An incubation time of 90 minutes has been shown to yield stable signals. If you observe signal drift, consider increasing the incubation time.
-
-
Possible Cause 2: Assay Interference.
-
Solution: FP assays can be susceptible to interference from fluorescent compounds or light scattering. Always include proper controls, such as a known inhibitor (e.g., VH298) and a DMSO vehicle control, to assess the assay window and identify potential interference.
-
-
Possible Cause 3: Fluorophore Mobility (Propeller Effect).
-
Solution: The way the fluorophore is attached to the ligand can affect the change in polarization upon binding. While this compound is a well-characterized probe, if you are designing your own probes, consider the linker length and attachment point to minimize excessive mobility of the fluorophore.
-
Quantitative Data Summary
Table 1: Recommended Concentrations for this compound FP Assay
| Component | Recommended Concentration | Concentration Range for Optimization | Reference |
| This compound | 10 nM | 1 nM - 70 nM | |
| GST-VCB Protein | 100 nM | 0.03 nM - 1000 nM | |
| VH298 (Positive Control) | 30 µM | N/A |
Table 2: Key Parameters for this compound FP Assay
| Parameter | Value | Reference |
| Excitation Wavelength | ~504 nm | |
| Emission Wavelength | ~520 nm | |
| Incubation Time | 90 minutes | |
| Binding Affinity (Kd) | 100.8 nM |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
-
Prepare a series of dilutions of this compound (e.g., 1, 2, 5, 10, 20, 30, 40, 50, 60, and 70 nM) in the assay buffer.
-
Prepare serial dilutions of the GST-VCB protein complex (e.g., from 1000 nM down to 0.03 nM) in the assay buffer.
-
In a suitable microplate (e.g., black, non-binding 384-well plate), add the various concentrations of this compound to the wells.
-
Add the serial dilutions of the GST-VCB protein to the corresponding wells.
-
Include control wells with only the probe and buffer to measure the baseline polarization of the free probe.
-
Incubate the plate at room temperature for 90 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters (Excitation: ~485 nm, Emission: ~520 nm).
-
Plot the FP signal (in mP) against the GST-VCB concentration for each probe concentration. The optimal probe concentration will be the lowest concentration that provides a robust and sensitive binding curve.
Protocol 2: Competitive FP Assay for VHL Ligands
-
Prepare the assay components in the FP assay buffer: 10 nM this compound, 100 nM GST-VCB, and serial dilutions of the test compound (e.g., from 30 µM down to picomolar concentrations).
-
Include the following controls:
-
Negative Control (Max Signal): 10 nM this compound, 100 nM GST-VCB, and DMSO.
-
Positive Control (Min Signal): 10 nM this compound, 100 nM GST-VCB, and a saturating concentration of a known VHL inhibitor (e.g., 30 µM VH298).
-
Probe Only Control: 10 nM this compound and DMSO.
-
-
Add the components to a black, non-binding surface 384-well plate.
-
Incubate the plate for 90 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Principle of the Fluorescence Polarization (FP) Assay.
Caption: Workflow for a competitive FP assay using this compound.
References
Bodipy FL VH032 photostability and how to minimize photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability of Bodipy FL VH032 and best practices to minimize photobleaching during fluorescence-based experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Problem | Possible Cause | Solution |
| Rapid loss of fluorescent signal during imaging. | Photobleaching | Decrease the illumination intensity from the light source. Reduce the exposure time for image acquisition.[1][2] Increase the gain on the detector instead of increasing excitation power. Use a higher numerical aperture (NA) objective to collect more light. |
| High concentration of oxygen | Use a commercial oxygen scavenging system or an antifade mounting medium containing oxygen scavengers.[3][4] For live-cell imaging, use a live-cell compatible antifade reagent.[1] | |
| Inappropriate mounting medium | Use a mounting medium with a suitable antifade reagent. ProLong Diamond has been shown to be effective for BODIPY dyes. Avoid reagents known to be incompatible with your specific dye class. | |
| Low initial signal intensity. | Suboptimal probe concentration | Titrate this compound to determine the optimal concentration that provides a strong signal without causing high background. |
| Incorrect filter sets | Ensure that the excitation and emission filters on the microscope are appropriate for Bodipy FL (Excitation max ~504 nm, Emission max ~520 nm). | |
| Probe degradation | Store the this compound stock solution at -20°C, protected from light, as recommended. Avoid repeated freeze-thaw cycles. | |
| High background fluorescence. | Non-specific binding | Optimize washing steps after incubation with the probe to remove unbound molecules. Include a blocking step in your protocol if applicable (e.g., for immunofluorescence). |
| Autofluorescence | For fixed cell imaging, consider using a fixative other than glutaraldehyde, such as ice-cold methanol (B129727), which may reduce autofluorescence. Use a mounting medium that contains an anti-bleaching agent, which can also help reduce background. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a high-affinity fluorescent probe designed for studying the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is composed of two key parts:
-
VH032 : A small molecule ligand that binds specifically to the VHL protein, inhibiting its interaction with Hypoxia-Inducible Factor-1α (HIF-1α).
-
Bodipy FL : A bright and highly photostable green fluorophore.
This probe is commonly used in assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) to identify and characterize molecules that bind to VHL.
Q2: What is photobleaching and why does it affect this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore when it is exposed to light. When Bodipy FL absorbs light, it enters an excited state. In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS). These ROS can then chemically attack the fluorophore, rendering it permanently unable to fluoresce. While Bodipy FL is known for its high photostability compared to other dyes like fluorescein (B123965), it is not immune to photobleaching, especially under intense or prolonged illumination.
Q3: How does the photostability of Bodipy FL compare to other common fluorophores?
Bodipy FL is generally considered more photostable than traditional green fluorophores like fluorescein (FITC). Its chemical structure is less susceptible to the photochemical reactions that lead to loss of fluorescence. This makes it an excellent choice for experiments that require longer imaging times or involve intense illumination.
Q4: Which antifade reagents are recommended for this compound?
Choosing the right antifade reagent is crucial for minimizing photobleaching.
-
ProLong Diamond has been reported to effectively protect BODIPY dyes.
-
Reagents containing n-Propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are common antifade compounds that can be effective.
-
For live-cell imaging, it is essential to use a reagent specifically designed for this purpose, such as ProLong Live Antifade Reagent , to avoid cell toxicity.
It is important to note that some reports have suggested that certain formulations of ProLong may not work well with BODIPY dyes, so it is advisable to test the specific reagent with your experimental setup.
Q5: What imaging settings should I use to minimize photobleaching?
Optimizing your microscope settings is one of the most effective ways to reduce photobleaching.
-
Use the lowest possible illumination intensity that provides a sufficient signal-to-noise ratio.
-
Minimize exposure time. Use the shortest camera exposure that still yields a good image.
-
Avoid unnecessary illumination. Use the shutter to block the light path when not actively acquiring an image.
-
Use neutral density filters to reduce the intensity of the excitation light.
Quantitative Data
| Parameter | Value | Significance |
| Excitation Maximum | ~504 nm | Optimal wavelength for exciting the fluorophore. |
| Emission Maximum | ~520 nm | Wavelength of peak fluorescence emission. |
| Fluorescence Quantum Yield (ΦF) | High (approaching 1.0) | High efficiency of converting absorbed light into emitted fluorescence, resulting in a very bright signal. |
| Molar Extinction Coefficient (ε) | > 80,000 cm⁻¹M⁻¹ | High efficiency of light absorption. |
| Excited-State Lifetime | ~5 nanoseconds or longer | Relatively long lifetime, which is beneficial for applications like fluorescence polarization. |
| Photostability | High | More resistant to photobleaching compared to dyes like fluorescein. |
Experimental Protocols
Protocol 1: General Staining and Imaging of Fixed Cells
This protocol provides a general workflow for staining fixed cells with this compound, incorporating best practices to minimize photobleaching.
-
Cell Culture and Fixation:
-
Plate cells on glass coverslips or in imaging-compatible plates.
-
Fix the cells. A common method is to use 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Alternatively, for potentially lower autofluorescence, fix with ice-cold 100% methanol for 10 minutes at -20°C.
-
-
Permeabilization (if required):
-
If using a PFA fixative and the target is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Prepare the desired working concentration of this compound in a suitable buffer (e.g., PBS).
-
Incubate the fixed and permeabilized cells with the this compound solution for the desired time (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Washing:
-
Gently aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium (e.g., ProLong Diamond).
-
Image the samples using appropriate laser lines and filters for Bodipy FL.
-
Crucially, minimize light exposure during imaging. Use the lowest possible laser power and exposure time that allows for adequate signal detection.
-
Protocol 2: Quantifying Photostability
This protocol describes a method to measure the rate of photobleaching of this compound in your specific experimental conditions.
-
Sample Preparation: Prepare a slide as described in Protocol 1.
-
Microscope Setup:
-
Choose a region of interest (ROI) with clearly stained structures.
-
Set the microscope to acquire a time-lapse series.
-
Use the exact imaging settings (laser power, exposure time, gain) that you intend to use for your experiments.
-
-
Time-Lapse Acquisition:
-
Acquire images of the same ROI continuously over a period of time (e.g., one image every 5 seconds for 5 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Plot the normalized fluorescence intensity against time.
-
The rate of decay of this curve represents the photobleaching rate. You can fit this curve to an exponential decay function to determine the half-life (t₁/₂) of the fluorophore under your specific imaging conditions.
-
Visualizations
Caption: Simplified VHL-HIF-1α signaling pathway and the inhibitory action of VH032.
Caption: Experimental workflow for quantifying the photostability of a fluorophore.
Caption: Relationship between causes of photobleaching and mitigation strategies.
References
Bodipy FL VH032 solubility issues and recommended solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bodipy FL VH032.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a high-affinity fluorescent probe designed for the von Hippel-Lindau (VHL) E3 ligase.[1][2] It is composed of a VHL ligand (a derivative of VH032) and the Bodipy FL fluorophore, joined by a polyethylene (B3416737) glycol (PEG) linker.[3] Its primary applications are in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays for the high-throughput screening and characterization of VHL ligands.[3][4]
Q2: What are the spectral properties of this compound?
This compound is a green-fluorescent dye. Its approximate excitation and emission maxima are around 504 nm and 520 nm, respectively.
Q3: What is the affinity of this compound for VHL?
This compound is a high-affinity probe with a dissociation constant (Kd) of approximately 3.01 nM for the VHL protein complex as determined by TR-FRET assay.
Q4: How should I store this compound?
It is recommended to store this compound as a solid at -20°C, protected from light. Stock solutions in DMSO should be stored at -80°C for long-term use.
Troubleshooting Guide
Issue 1: this compound Precipitation in Stock Solution
Potential Cause: Exceeding the solubility limit or using an inappropriate solvent.
Recommended Solution:
-
Solvent Selection: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).
-
Concentration: Do not exceed the maximum recommended concentration of 10 mM in DMSO.
-
Dissolution Procedure: To prepare a stock solution, bring the vial of this compound to room temperature before opening. Add the calculated volume of DMSO and vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., to 37°C) may assist in dissolving the compound.
Issue 2: Precipitation of this compound in Aqueous Assay Buffer
Potential Cause: Poor solubility of the probe in aqueous solutions. Bodipy dyes are known for their hydrophobic properties.
Recommended Solution:
-
Final DMSO Concentration: When diluting the DMSO stock solution into your aqueous assay buffer, ensure the final concentration of DMSO is kept low, ideally at 1% or less. Higher concentrations of DMSO can negatively impact assay performance.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in an intermediate solvent or directly in the assay buffer. Ensure vigorous mixing after each dilution step to prevent localized high concentrations that could lead to precipitation.
-
Surfactants: Consider the inclusion of a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.05%) in your assay buffer to improve the solubility of the probe.
Issue 3: Inconsistent or Low Fluorescence Signal in Assays
Potential Cause: Suboptimal assay conditions, probe degradation, or solvent effects.
Recommended Solution:
-
Assay Buffer pH: While Bodipy FL dyes are generally insensitive to pH, it is good practice to maintain a stable pH for your assay buffer, typically within the physiological range (pH 7.2-7.4).
-
DMSO Concentration Effects: As demonstrated in the primary literature, DMSO concentrations above 1% can lead to a decrease in the TR-FRET signal. It is crucial to perform a DMSO tolerance test for your specific assay to determine the optimal final concentration.
-
Probe Concentration: The optimal concentration of this compound will depend on the assay format (TR-FRET vs. FP) and the specific components of your assay system. For TR-FRET, concentrations as low as 4 nM have been used successfully, while FP assays may require slightly higher concentrations, such as 10 nM. It is recommended to perform a concentration optimization experiment.
-
Signal Stability: The TR-FRET signal using this compound has been shown to be stable over a period of 90 to 300 minutes. Ensure that your measurements are taken within a stable signal window.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 937.91 g/mol | |
| Solubility in DMSO | Up to 10 mM (9.38 mg/mL) | |
| Excitation Maximum (λex) | ~504 nm | |
| Emission Maximum (λem) | ~520 nm | |
| Dissociation Constant (Kd) | ~3.01 nM (TR-FRET) |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a stock concentration of 10 mM.
-
Vortex the solution for at least one minute to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
General Workflow for TR-FRET Assay
The following is a generalized workflow based on the protocol described by Lin et al. (2021).
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS, HEPES-based buffer) and supplement as required (e.g., with BSA, DTT).
-
Dilute this compound stock solution in assay buffer to the desired working concentration (e.g., 4 nM).
-
Dilute VHL protein complex and terbium-labeled antibody in assay buffer to their respective working concentrations.
-
-
Assay Plate Preparation:
-
Add test compounds at various concentrations to the wells of a microplate.
-
Add the diluted this compound solution to all wells.
-
Initiate the binding reaction by adding the VHL protein complex and terbium-labeled antibody mixture.
-
-
Incubation:
-
Incubate the plate at room temperature, protected from light, for a specified period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader, with excitation at the appropriate wavelength for the donor (terbium) and emission detection at the wavelengths for both the donor and the acceptor (Bodipy FL).
-
Visualizations
Caption: A generalized experimental workflow for a TR-FRET assay using this compound.
Caption: A troubleshooting decision tree for addressing precipitation issues with this compound in aqueous assay solutions.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BDY FL VH032 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
Navigating Compound Interference in Bodipy FL VH032 Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The Bodipy FL VH032 probe is a powerful tool for studying the von Hippel-Lindau (VHL) E3 ligase, a critical target in drug discovery. However, like all fluorescence-based assays, experiments utilizing this probe can be susceptible to interference from test compounds, leading to false-positive or false-negative results. This technical support center provides a comprehensive guide to understanding, identifying, and mitigating common sources of interference in your this compound assays.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of compound interference in this compound assays?
A1: Interference in fluorescence-based assays, including those using the this compound probe, primarily arises from three phenomena:
-
Autofluorescence: The test compound itself emits light at or near the excitation and emission wavelengths of Bodipy FL, artificially increasing the measured signal.
-
Fluorescence Quenching: The test compound absorbs the excitation light or the emitted fluorescence from Bodipy FL, leading to a decrease in the signal. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) or collisional quenching.[1][]
-
Light Scattering: Precipitated or aggregated test compounds can scatter the excitation light, which can be incorrectly measured as fluorescence signal, typically leading to artificially high and variable readings.
Q2: Are both Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays equally affected by interference?
A2: No. Fluorescence Polarization (FP) assays are generally more susceptible to compound interference than TR-FRET assays.[] TR-FRET assays incorporate a time delay between excitation and signal detection, which effectively minimizes interference from short-lived fluorescence of interfering compounds and scattered light.[4][5] The this compound TR-FRET assay, in particular, has been described as resistant to assay interference.
Q3: My compound is colored. Will it interfere with the assay?
A3: Colored compounds are likely to interfere, primarily through light absorption (quenching). If a compound absorbs light at the excitation (around 502 nm) or emission (around 511 nm) wavelength of Bodipy FL, it can reduce the signal and be misinterpreted as a binder in a competitive assay.
Q4: Can the solvent, like DMSO, affect the assay results?
A4: Yes, high concentrations of solvents such as Dimethyl Sulfoxide (DMSO) can impact the assay. For the this compound TR-FRET assay, the effect of DMSO is minimal at concentrations of 1% or less. However, at higher concentrations (2%, 5%, or 10%), a more significant effect on the TR-FRET signal is observed.
Troubleshooting Guides
Problem 1: I am observing unexpectedly high fluorescence signals, even with compounds that are not expected to be hits (potential false positives).
This is a common issue, often pointing towards autofluorescence or light scattering.
References
Validation & Comparative
A Head-to-Head Comparison: Bodipy FL VH032 TR-FRET vs. Fluorescence Polarization for VHL Ligand Discovery
In the rapidly evolving field of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ligase has emerged as a critical target for the development of novel therapeutics, including PROteolysis TArgeting Chimeras (PROTACs). Accurate and efficient methods for identifying and characterizing VHL ligands are paramount. This guide provides a detailed comparison of two prominent assay formats utilizing the high-affinity fluorescent probe, Bodipy FL VH032: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).
Unveiling the Assay Principles
Both TR-FRET and FP are homogeneous assay formats, meaning they do not require separation of bound and unbound components, making them well-suited for high-throughput screening (HTS). However, they operate on distinct physical principles.
This compound TR-FRET: A Tale of Two Fluorophores
The TR-FRET assay is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore.[1][2] In this specific application, a terbium (Tb)-labeled anti-GST antibody serves as the donor, which binds to a GST-tagged VHL-ElonginB-ElonginC (VCB) protein complex. The acceptor is the Bodipy FL fluorophore conjugated to the VHL ligand VH032.[1][2]
When the this compound probe binds to the VCB complex, the donor (Tb) and acceptor (Bodipy FL) are brought into close proximity. Excitation of the terbium donor results in energy transfer to the Bodipy FL acceptor, which then emits a specific fluorescence signal.[1] In a competitive assay, the presence of an unlabeled VHL ligand will displace the this compound probe, leading to a decrease in the TR-FRET signal.
References
Bodipy FL VH032 Outshines Peptide-Based Probes for VHL Ligand Discovery
A new era in high-throughput screening for von Hippel-Lindau (VHL) E3 ligase ligands has arrived with the development of Bodipy FL VH032, a small-molecule fluorescent probe. This innovative tool demonstrates significant advantages in affinity, sensitivity, and assay robustness over traditional peptide-based probes, paving the way for more efficient drug discovery in the realm of targeted protein degradation.
Researchers and drug development professionals now have a superior alternative for identifying and characterizing VHL ligands, crucial components of Proteolysis Targeting Chimeras (PROTACs). This compound, by virtue of its design, overcomes several limitations inherent to the larger, more complex peptide-based probes derived from Hypoxia-Inducible Factor-1 alpha (HIF-1α).
Performance at a Glance: this compound vs. Peptide-Based Probes
Experimental data reveals the superior performance of this compound in key binding assays. The small-molecule probe exhibits a significantly higher binding affinity to the VHL protein complex compared to commonly used FAM-labeled HIF-1α peptides. This high affinity is a cornerstone of its enhanced assay performance.[1][2][3][4]
| Probe | Type | Binding Affinity (Kd) to VCB Complex | Assay Format | Key Advantages of this compound |
| This compound | Small Molecule | 3.01 nM [1] | TR-FRET, FP | - Higher Sensitivity : 4.23-fold more sensitive in TR-FRET assay for potent inhibitors like VH298 compared to peptide-based FP assay. - Reduced Protein Consumption : TR-FRET assay requires less VCB protein than FP assays. - Resistance to Interference : TR-FRET assays are less prone to assay interference. - Broader Applicability : Capable of characterizing VHL ligands with a wide range of affinities. |
| FAM-DEALAHyp-YIPMDDDFQLRSF (19-mer) | Peptide | 36 nM | FP | - Established methodology. |
| FAM-DEALAHyp-YIPD (10-mer) | Peptide | 560 nM | FP | - Established methodology. |
Delving into the Mechanisms and Workflows
The advantages of this compound are rooted in its application in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay format is inherently more robust than the Fluorescence Polarization (FP) assays typically used with peptide probes.
VHL-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the VHL protein, as part of an E3 ubiquitin ligase complex, recognizes and binds to the hydroxylated alpha subunit of HIF-1α. This interaction leads to the ubiquitination and subsequent degradation of HIF-1α by the proteasome, preventing the activation of genes that respond to low oxygen levels. Small molecule inhibitors that disrupt this interaction can stabilize HIF-1α, which has therapeutic potential.
This compound TR-FRET Assay Principle
In the TR-FRET assay, a terbium-labeled anti-GST antibody serves as the donor fluorophore, binding to a GST-tagged VHL protein complex (GST-VCB). This compound, the acceptor fluorophore, binds to VHL. This proximity allows for energy transfer from the excited terbium to the Bodipy FL, resulting in a detectable signal. A competing VHL ligand will displace this compound, disrupting the FRET and causing a decrease in the signal.
Fluorescence Polarization (FP) Displacement Assay Workflow
FP assays with peptide-based probes measure the displacement of a fluorescently labeled peptide from the VHL complex by a test compound. The binding of the large protein complex to the small fluorescent peptide slows down the peptide's rotation, resulting in a high polarization value. When a test compound displaces the fluorescent peptide, the smaller, faster-tumbling peptide has a low polarization value.
Experimental Protocols
This compound-mediated VHL TR-FRET Assay
This protocol is adapted from Lin et al., ACS Omega, 2020.
-
Reagent Preparation :
-
Assay Buffer: 25 mM HEPES (pH 7.4), 0.01% Tween-20.
-
GST-VCB protein complex.
-
Tb-anti-GST antibody.
-
This compound probe.
-
Test compounds and controls (e.g., VH298 as a positive control, DMSO as a negative control).
-
-
Assay Procedure :
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of a solution containing GST-VCB (final concentration 2 nM) and Tb-anti-GST antibody (final concentration 2 nM) in assay buffer.
-
Add 5 µL of this compound (final concentration 4 nM) in assay buffer.
-
The final assay volume is 15 µL.
-
-
Incubation :
-
Incubate the plate at room temperature for 90 minutes. Signals are stable for up to 300 minutes.
-
-
Data Acquisition :
-
Read the plate using a suitable plate reader with TR-FRET capabilities (e.g., PHERAstar FS).
-
Excitation at 337 nm, with emission measured at 490 nm (terbium) and 520 nm (Bodipy FL).
-
The TR-FRET signal is calculated as the ratio of the acceptor emission (520 nm) to the donor emission (490 nm).
-
Peptide-based VHL Fluorescence Polarization (FP) Assay
This is a general protocol for a competitive FP assay using a FAM-labeled HIF-1α peptide.
-
Reagent Preparation :
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS).
-
VHL protein complex (VCB).
-
FAM-labeled HIF-1α peptide (e.g., FAM-DEALAHypYIPMDDDFQLRSF).
-
Test compounds and controls.
-
-
Assay Procedure :
-
In a suitable microplate (e.g., black, flat-bottom), add the test compound at various concentrations.
-
Add the FAM-labeled peptide to all wells at a fixed concentration.
-
Initiate the binding reaction by adding the VCB protein complex.
-
-
Incubation :
-
Incubate the plate at room temperature for a predetermined period to reach binding equilibrium.
-
-
Data Acquisition :
-
Measure the fluorescence polarization using a plate reader equipped with an FP module.
-
Excitation is typically around 485 nm and emission around 520 nm for FAM.
-
-
Data Analysis :
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound fluorescent peptide.
-
Conclusion
This compound represents a significant leap forward in the study of VHL E3 ligase. Its identity as a small molecule, coupled with its high affinity, allows for the development of highly sensitive and robust TR-FRET assays. These assays are less susceptible to interference and more economical in terms of protein consumption compared to traditional FP assays using peptide-based probes. For researchers in academia and industry focused on developing next-generation therapeutics like PROTACs, the adoption of this compound offers a more efficient and reliable path to discovering and characterizing novel VHL ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 4. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Bodipy FL VH032: A Comparative Guide to its Selectivity for the VHL E3 Ligase
For researchers in drug discovery and chemical biology, the specificity of chemical probes is paramount. This guide provides a detailed comparison of the selectivity of Bodipy FL VH032 for the von Hippel-Lindau (VHL) E3 ubiquitin ligase over other common E3 ligases. This compound is a fluorescently-labeled derivative of the VHL ligand VH032, designed as a high-affinity probe for use in binding assays. Its utility is critically dependent on its ability to selectively bind to VHL.
High Selectivity of this compound for VHL
This compound has been demonstrated to be a highly selective probe for the VHL protein complex. This selectivity is fundamental to its application in sensitive and robust Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) and Fluorescence Polarization (FP) assays developed to identify and characterize VHL ligands.[1][2][3] The probe consists of the VHL ligand VH032 linked to a Bodipy FL fluorophore via a polyethylene (B3416737) glycol (PEG) linker.[1]
The selectivity of the assays using this compound has been validated by testing against ligands for other E3 ligases and unrelated proteins. In a competitive binding assay, non-VHL ligands, including a derivative of thalidomide (B1683933) which binds to the cereblon (CRBN) E3 ligase, and (+)-JQ1, a ligand for the bromodomain-containing protein BRD4, showed no significant binding to VHL, underscoring the specificity of the this compound probe for VHL.[1]
Quantitative Binding Affinity Data
The binding affinity of this compound and its parent ligand VH032 for the VHL complex has been quantified. In contrast, data for other E3 ligases is primarily qualitative, demonstrating a lack of interaction.
| Ligand/Probe | E3 Ligase/Protein | Binding Affinity (Kd) | Assay Type | Reference |
| This compound | VHL | 3.01 nM | TR-FRET | [2][5] |
| This compound | VHL | 100.8 nM | FP | [1][2] |
| VH032 | VHL | 185 nM | Not Specified | [6] |
| Thalidomide derivative | VHL | No significant binding | TR-FRET/FP | [1] |
| (+)-JQ1 | VHL | No significant binding | TR-FRET/FP | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to determine the binding affinity and selectivity of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay
This assay quantitatively measures the binding of this compound to the VHL protein complex.
Principle: The assay relies on the transfer of energy from a terbium (Tb)-labeled anti-GST antibody (donor) bound to a GST-tagged VHL complex to the Bodipy FL fluorophore (acceptor) on VH032. When this compound binds to the VHL complex, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Competitors that displace this compound from the VHL binding site will reduce the FRET signal.
Protocol:
-
A solution containing 2 nM of a GST-tagged VCB (VHL-Elongin C-Elongin B) complex and 2 nM of a Tb-labeled anti-GST antibody in assay buffer (25 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.05% BSA, 0.01% Tween-20) is prepared.
-
Test compounds are serially diluted and added to the wells of a 384-well plate.
-
The VCB/anti-GST antibody solution is added to the wells containing the test compounds.
-
This compound is added to a final concentration of 3 nM.
-
The plate is incubated at room temperature for 90 minutes.
-
The TR-FRET signal is measured on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (terbium) and 520 nm (Bodipy FL).
-
The ratio of the emission at 520 nm to 490 nm is calculated to determine the degree of binding.
Fluorescence Polarization (FP) Assay
This assay also measures the binding of this compound to the VHL complex and is used for orthogonal validation.
Principle: The polarization of fluorescent light emitted by this compound is measured. Small, freely rotating molecules like unbound this compound have low polarization. When bound to the much larger VHL protein complex, its rotation is slowed, and the polarization of the emitted light increases. Competitive ligands that displace this compound will result in a decrease in fluorescence polarization.
Protocol:
-
A solution of 100 nM GST-VCB complex in assay buffer (25 mM HEPES, pH 7.4, 0.01% Tween-20) is prepared.
-
Test compounds are serially diluted and added to the wells of a 384-well plate.
-
The GST-VCB solution is added to the wells.
-
This compound is added to a final concentration of 10 nM.
-
The plate is incubated at room temperature for 90 minutes.
-
Fluorescence polarization is measured using a plate reader with an excitation filter of 485 nm and an emission filter of 520 nm.
Visualizations
VHL-Mediated Ubiquitination Pathway
The von Hippel-Lindau E3 ligase complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation under normoxic conditions.
Caption: VHL pathway in normoxia and hypoxia.
Experimental Workflow for TR-FRET Selectivity Assay
The following diagram illustrates the workflow for assessing the selectivity of this compound for VHL against other E3 ligases using a competitive TR-FRET assay.
Caption: TR-FRET assay workflow for selectivity.
References
- 1. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 2. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. selleckchem.com [selleckchem.com]
Bodipy FL VH032: A Superior Surrogate for Fluorescently Labelled HIF-1α Decapeptide in VHL Binding Assays
For researchers, scientists, and drug development professionals engaged in the discovery of von Hippel-Lindau (VHL) E3 ligase inhibitors, the choice of a fluorescent probe is critical for developing robust and sensitive binding assays. This guide provides an objective comparison of the small molecule probe Bodipy FL VH032 and traditionally used fluorescently-labeled Hypoxia-Inducible Factor-1α (HIF-1α) decapeptides, supported by experimental data and detailed protocols.
The interaction between VHL and the hydroxylated α-subunit of HIF-1 is a cornerstone of the cellular oxygen-sensing pathway and a prime target for therapeutic intervention in cancer and other diseases.[1] Under normal oxygen levels (normoxia), specific proline residues on HIF-1α are hydroxylated, leading to its recognition by the VHL E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation.[1][2] this compound, a novel fluorescent probe, leverages this interaction by mimicking the hydroxylated HIF-1α peptide, offering a sensitive tool for high-throughput screening and characterization of VHL ligands.[3][4]
Performance Comparison: this compound vs. Fluorescent HIF-1α Peptides
This compound demonstrates significant advantages over fluorescently labeled HIF-1α peptides, particularly in terms of binding affinity and assay performance in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
| Probe | Assay Type | Dissociation Constant (Kd) | Reference |
| This compound | TR-FRET | 3.01 nM | |
| This compound | Fluorescence Polarization (FP) | 100.8 nM | |
| FAM-DEALAHypYIPMDDDFQLRSF (19-mer HIF-1α peptide) | Fluorescence Polarization (FP) | 3 nM | |
| FAM-DEALA-Hyp-YIPD (10-mer HIF-1α peptide) | Fluorescence Polarization (FP) | 180-560 nM |
Key Observations:
-
In TR-FRET assays, this compound exhibits a remarkably high binding affinity to the VHL complex (Kd = 3.01 nM), making it a highly sensitive probe.
-
The FP assay using this compound shows a respectable Kd of 100.8 nM.
-
A longer, 19-mer FAM-labeled HIF-1α peptide demonstrates a comparable high affinity in FP assays (Kd = 3 nM).
-
However, the shorter, more commonly referenced 10-mer FAM-labeled HIF-1α peptide has a significantly weaker binding affinity (Kd = 180-560 nM), making it a less sensitive probe compared to this compound.
Signaling Pathway and Experimental Workflows
To visualize the underlying biological process and the application of these fluorescent probes, the following diagrams illustrate the HIF-1α degradation pathway and the principles of TR-FRET and FP assays.
References
- 1. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
A Comparative Guide to Bodipy FL VH032-Based Assays for VHL Ligand Discovery
For researchers, scientists, and drug development professionals, the robust and reproducible assessment of ligand binding to the von Hippel-Lindau (VHL) E3 ligase is critical for the development of novel therapeutics, particularly in the field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Bodipy FL VH032-based assays with alternative methods, supported by experimental data, detailed protocols, and pathway visualizations to inform assay selection and implementation.
Introduction to VHL Ligand Binding Assays
The VHL protein is a key component of the VCB E3 ubiquitin ligase complex, which targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation. Small molecule ligands that bind to VHL are essential components of PROTACs, which hijack the E3 ligase machinery to degrade specific target proteins. Consequently, sensitive and reliable assays for identifying and characterizing VHL ligands are in high demand.
This compound is a high-affinity, small-molecule fluorescent probe specifically designed for studying VHL ligand binding.[1][2][3][4][5] It consists of the VHL ligand VH032 linked to a Bodipy FL fluorophore.[2][6] This probe has enabled the development of homogeneous, high-throughput screening (HTS) compatible assays, primarily Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.[1][3][7]
Comparison of VHL Ligand Binding Assays
The selection of an appropriate assay for VHL ligand screening and characterization depends on several factors, including sensitivity, throughput, cost, and susceptibility to interference. Here, we compare the this compound-based TR-FRET and FP assays with a common alternative: a fluorescence polarization assay using a FAM-labeled HIF-1α peptide probe.
| Parameter | This compound TR-FRET Assay | This compound FP Assay | FAM-HIF-1α Peptide FP Assay |
| Probe Type | Small Molecule (this compound) | Small Molecule (this compound) | Peptide (FAM-labeled HIF-1α) |
| Principle | TR-FRET between a terbium-labeled anti-GST antibody bound to GST-VCB and this compound bound to VHL. | Change in polarization of emitted light from this compound upon binding to the larger VCB complex. | Change in polarization of emitted light from the FAM-labeled peptide upon binding to the VCB complex. |
| Sensitivity | High; reported to be more sensitive than FP assays.[7] Capable of detecting ligands with Ki values from nanomolar to micromolar range.[7] | Moderate; demonstrates similar sensitivity to the FAM-HIF-1α peptide FP assay.[7][8] | Moderate. |
| Reproducibility | High; reported with an average Z' factor of 0.91 in a pilot screen, indicating excellent robustness for HTS.[7] | Good. | Generally good, but can be susceptible to interference. |
| Throughput | High; suitable for large-scale screening.[7] | High; suitable for HTS.[1][3] | High; suitable for HTS. |
| Protein Consumption | Low; requires low nanomolar concentrations of the VCB protein complex.[7] | Higher than TR-FRET; typically requires higher protein concentrations relative to the probe.[7] | Can require micromolar concentrations of the VCB protein complex.[9] |
| Interference | Low; TR-FRET is less susceptible to interference from fluorescent compounds and light scatter.[7][9] | Higher; FP assays can be more prone to interference from fluorescent compounds, light scatter, and factors affecting molecular rotation.[9] | Higher; similar susceptibility to interference as other FP assays. |
| Cost | Can be higher due to the use of lanthanide-labeled antibodies. | Generally lower than TR-FRET. | Cost of custom peptide synthesis can be a factor. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any assay. The following are summarized protocols for the this compound-based TR-FRET and FP assays, based on published literature.
This compound TR-FRET Assay Protocol
This protocol is adapted from Lin et al., ACS Omega (2020).[5][7][8][9][10]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% (v/v) Tween-20.
-
GST-VCB protein complex (recombinant).
-
This compound probe.
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
Test compounds (dissolved in DMSO).
-
-
Assay Procedure:
-
Prepare a master mix containing GST-VCB (e.g., 4 nM final concentration) and Terbium-anti-GST antibody (e.g., 2 nM final concentration) in assay buffer.
-
Dispense the master mix into a 384-well low-volume white plate.
-
Add test compounds at desired concentrations. Ensure the final DMSO concentration is ≤1%.[8]
-
Add this compound probe (e.g., 4 nM final concentration) to all wells.
-
Incubate the plate in the dark at room temperature for 90-300 minutes. The signal is reported to be stable within this timeframe.[6]
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (for Terbium) and 520 nm (for Bodipy FL).
-
Calculate the TR-FRET ratio (520 nm emission / 620 nm emission).
-
-
Data Analysis:
-
The inhibitory activity of test compounds is determined by the reduction in the TR-FRET signal.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
-
This compound FP Assay Protocol
This protocol is also adapted from Lin et al., ACS Omega (2020).[7][8]
-
Reagents:
-
Assay Buffer: Same as TR-FRET assay.
-
GST-VCB protein complex.
-
This compound probe.
-
Test compounds (dissolved in DMSO).
-
-
Assay Procedure:
-
Prepare a solution of GST-VCB (e.g., 100 nM final concentration) in assay buffer.
-
Dispense the GST-VCB solution into a 384-well low-volume black plate.
-
Add test compounds at desired concentrations.
-
Add this compound probe (e.g., 10 nM final concentration) to all wells.
-
Incubate the plate in the dark at room temperature for 90 minutes.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
-
Data Analysis:
-
The displacement of the this compound probe by a test compound results in a decrease in the FP signal.
-
Determine IC50 values from the dose-response curves.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the experimental process, the following diagrams are provided.
Caption: VHL-mediated ubiquitination and degradation of HIF-1α.
Caption: Experimental workflow for the this compound TR-FRET assay.
Conclusion
This compound-based assays, particularly the TR-FRET format, offer a highly sensitive, robust, and HTS-compatible platform for the discovery and characterization of VHL ligands.[7] The small-molecule nature of the probe provides advantages over peptide-based probes, and the TR-FRET format minimizes assay interference, making it a superior choice for large-scale screening campaigns.[1][7] While the FP assay using this compound is a viable and more cost-effective alternative, the TR-FRET assay provides superior sensitivity and lower protein consumption.[7] The detailed protocols and comparative data presented in this guide aim to facilitate the informed selection and successful implementation of the most appropriate VHL ligand binding assay to advance research in targeted protein degradation.
References
- 1. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to VHL Fluorescent Probes: Bodipy FL VH032 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical target in drug discovery, particularly in the fields of oncology and hypoxia research. The development of robust and reliable assays to identify and characterize VHL ligands is paramount. Fluorescent probes are indispensable tools in this endeavor, enabling high-throughput screening and detailed biophysical characterization. This guide provides a comprehensive comparison of the widely used small-molecule probe, Bodipy FL VH032, with other available VHL probes, offering insights into their performance, limitations, and experimental applications.
Executive Summary
This compound is a high-affinity, small-molecule fluorescent probe for VHL, demonstrating exceptional performance in biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP)[1][2]. Its primary advantages lie in its high affinity, which enables the development of sensitive assays, and the favorable photophysical properties of the Bodipy FL fluorophore, including high photostability and quantum yield. However, potential limitations related to its hydrophobicity and cell permeability for intracellular target engagement studies warrant consideration. The most common alternative is the peptide-based probe, FAM-HIF-1α, derived from the natural substrate of VHL, Hypoxia-Inducible Factor-1α (HIF-1α). While valuable, peptide-based probes can have lower affinity and stability compared to small-molecule counterparts. This guide presents a detailed comparison of these probes, supported by experimental data and protocols to aid researchers in selecting the most appropriate tool for their specific needs.
Data Presentation: Quantitative Comparison of VHL Probes
The selection of a fluorescent probe is often dictated by its performance in specific assays. The following tables summarize the key quantitative data for this compound and the FAM-HIF-1α peptide probe.
| Probe | Type | Ligand | Fluorophore | Molecular Weight (Da) |
| This compound | Small Molecule | VH032 | Bodipy FL | 937.91 |
| FAM-HIF-1α (19-mer) | Peptide | DEALAHypYIPMDDDFQLRSF | FAM | ~2617 |
| FAM-HIF-1α (10-mer) | Peptide | DEALAHyp-YIPD | FAM | ~1477 |
Table 1: General Properties of VHL Fluorescent Probes
| Probe | Assay Type | Kd (nM) | Reference |
| This compound | TR-FRET | 3.01[1][2] | [Lin et al., 2021] |
| This compound | FP | 100.8 | [Lin et al., 2021] |
| FAM-HIF-1α (19-mer) | FP | 36 | [Lin et al., 2021] |
| FAM-HIF-1α (10-mer) | FP | 560 | [Buckley et al., 2012] |
Table 2: Binding Affinity (Kd) of VHL Fluorescent Probes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| Bodipy FL | ~504 | ~511-520 | High (often approaching 1.0) | High |
| FAM | ~495 | ~520 | Moderate | Moderate to Low |
Table 3: Photophysical Properties of Fluorophores Note: Direct quantitative comparison of photostability and quantum yield for the specific probes is not readily available in the literature. The data presented is based on the general properties of the fluorophores.
Signaling Pathway and Experimental Workflows
To provide a better understanding of the biological context and experimental applications of these probes, the following diagrams illustrate the VHL-HIF-1α signaling pathway and the workflows for common VHL binding assays.
Figure 1: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions, and the interaction of a VHL probe.
Figure 2: Workflow of a competitive TR-FRET assay for VHL ligand screening.
Figure 3: Principle of Fluorescence Polarization (FP) assay for VHL-probe interaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of VHL probes.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is adapted from Lin et al., 2021.
Objective: To measure the binding affinity of unlabelled VHL ligands by their ability to displace this compound from the VHL complex.
Materials:
-
This compound
-
GST-tagged VCB (VHL-ElonginC-ElonginB) complex
-
Terbium (Tb)-labeled anti-GST antibody
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% (v/v) Triton X-100, 1 mM DTT
-
Test compounds
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of test compounds in Assay Buffer.
-
Add test compounds to the wells of the 384-well plate.
-
Prepare a master mix containing GST-VCB complex (final concentration ~2 nM) and Tb-anti-GST antibody (final concentration ~2 nM) in Assay Buffer.
-
Add the master mix to the wells.
-
Prepare a solution of this compound in Assay Buffer (final concentration ~4 nM).
-
Add the this compound solution to the wells.
-
Incubate the plate at room temperature for 90 minutes in the dark.
-
Measure the TR-FRET signal on a plate reader with excitation at 340 nm and emission at 620 nm (for Terbium) and 520 nm (for Bodipy FL).
-
Calculate the ratio of the acceptor (520 nm) to donor (620 nm) emission to determine the TR-FRET signal.
-
Plot the TR-FRET signal against the concentration of the test compound to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This protocol is adapted from Lin et al., 2021.
Objective: To measure the binding of a fluorescent probe to VHL and the displacement of the probe by unlabeled ligands.
Materials:
-
This compound or FAM-HIF-1α
-
VCB complex
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% (v/v) Triton X-100, 1 mM DTT
-
Test compounds
-
384-well black plates
Procedure:
-
Prepare serial dilutions of test compounds in Assay Buffer.
-
Add test compounds to the wells of the 384-well plate.
-
Prepare a solution of the fluorescent probe (e.g., 10 nM this compound) in Assay Buffer.
-
Prepare a solution of the VCB complex (e.g., 100 nM) in Assay Buffer.
-
Add the VCB complex solution to the wells containing the test compounds.
-
Add the fluorescent probe solution to all wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation ~485 nm, emission ~520 nm for Bodipy FL and FAM).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
NanoBRET™ Cellular Target Engagement Assay
This protocol is a general guide based on Promega's NanoBRET™ technology.
Objective: To quantify the apparent intracellular affinity of a VHL ligand in living cells.
Materials:
-
HEK293 cells
-
VHL-NanoLuc® fusion vector
-
NanoBRET™ Tracer for VHL
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a 6-well plate.
-
Transfect the cells with the VHL-NanoLuc® fusion vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™ + 4% FBS.
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM™.
-
-
Assay Execution:
-
Add the test compound dilutions to the wells of a white 96-well plate.
-
Add the cell suspension to each well.
-
Add the NanoBRET™ Tracer to each well.
-
Incubate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value, which reflects the apparent intracellular affinity.
-
Limitations and Considerations
While this compound is a powerful tool, researchers should be aware of its potential limitations:
-
Cell Permeability: The cell permeability of this compound has not been extensively reported. While the VH032 ligand itself is cell-permeable, the addition of the bulky and hydrophobic Bodipy FL fluorophore may alter its ability to cross cell membranes efficiently. For intracellular target engagement studies, this is a critical parameter that may need to be empirically determined, for instance, by using the NanoBRET assay in both intact and permeabilized cells.
-
Hydrophobicity: The hydrophobic nature of the Bodipy dye can sometimes lead to non-specific binding or aggregation, especially at higher concentrations. This can be a source of artifacts in both biochemical and cellular assays. Careful optimization of assay conditions, including the use of detergents like Triton X-100, is recommended to mitigate these effects.
-
Limited Availability of Alternative Small-Molecule Probes: Currently, there is a scarcity of commercially available, well-characterized small-molecule fluorescent probes for VHL, making direct comparisons challenging. The primary alternative remains the peptide-based FAM-HIF-1α probe.
Conclusion
This compound stands out as a high-affinity small-molecule fluorescent probe for VHL, enabling sensitive and robust biochemical assays. Its favorable photophysical properties make it a superior choice over traditional peptide-based probes in many applications. However, for cellular applications, careful consideration of its potential limitations, particularly regarding cell permeability, is crucial. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize and evaluate this compound and other VHL probes in their drug discovery and research endeavors. The continued development of novel, well-characterized VHL probes will undoubtedly further accelerate our understanding of this important therapeutic target.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Bodipy FL VH032
For researchers, scientists, and drug development professionals utilizing Bodipy FL VH032, a high-affinity fluorescent probe for the von Hippel-Lindau (VHL) protein, adherence to strict safety protocols is paramount.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound in a laboratory setting.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is the first step in its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 937.91 g/mol | [1] |
| Appearance | Orange Solid | |
| Excitation Maximum (λex) | ~502-504 nm | |
| Emission Maximum (λem) | ~510-520 nm | |
| Purity (HPLC) | ≥95% | |
| Solubility | Soluble to 10 mM in DMSO | |
| Storage Conditions | Store at -20°C, protected from light | |
| CAS Number | 2770675-66-4 |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following PPE should be worn at all times in the laboratory.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change them frequently. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | If handling large quantities or if there is a risk of aerosolization, a fit-tested N95 respirator or higher may be necessary. Work in a well-ventilated area or a fume hood. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound, from receipt to preparation of solutions, is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number on the label match the order.
-
Record the date of receipt on the container.
-
Store the container upright in a designated, well-ventilated, and light-protected area at -20°C.
2. Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
Work in a chemical fume hood or a designated well-ventilated area.
-
Ensure all necessary PPE is worn correctly.
-
Have spill cleanup materials readily available.
3. Weighing and Solution Preparation:
-
Use a microbalance with a draft shield for weighing the solid compound.
-
To minimize the generation of dust, handle the solid carefully.
-
Prepare stock solutions by dissolving the compound in a suitable solvent, such as DMSO.
-
Use a vortex mixer or sonicator to ensure complete dissolution.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
When performing experiments, handle all solutions containing this compound with care to avoid splashes and aerosols.
-
Keep containers closed when not in use.
-
Decontaminate any surfaces that may have come into contact with the compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste materials contaminated with this compound should be considered chemical waste.
-
Segregate waste into the following categories:
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and paper towels.
-
Liquid Waste: Unused or waste solutions of this compound.
-
Sharps Waste: Contaminated needles and blades.
-
2. Waste Collection and Storage:
-
Collect solid waste in a designated, clearly labeled, and sealed chemical waste bag or container.
-
Collect liquid waste in a compatible, sealed, and clearly labeled chemical waste container. Do not mix with other incompatible waste streams.
-
Collect sharps waste in a designated sharps container.
-
Store all waste containers in a secondary containment tray in a well-ventilated area, away from general laboratory traffic.
3. Final Disposal:
-
Dispose of all chemical waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Never dispose of this compound or its solutions down the drain.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
